N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-15-6-4-5-12(2)11-15)17(20)19-14-9-7-13(18)8-10-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUSXWQATUYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide typically involves the reaction of 4-aminophenylamine with 3-methylphenoxybutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Differences :
Enantiomeric Butanamides ()
The Kanto Reagents catalog (2022) includes enantiomers of 2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide:
- (2R)- and (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: These compounds feature a chiral center at the second carbon and a benzyl group instead of 4-aminophenyl. The stereochemistry and dimethyl group may influence metabolic stability and receptor interaction compared to the planar 4-aminophenyl group in the target compound .
Precursor Analogues ()
3-oxo-2-Phenylbutanamide is a ketone-containing analog used in amphetamine synthesis. The absence of the 4-aminophenyl group and presence of a phenyl ring at the second carbon position make it more reactive in nucleophilic addition reactions, limiting its direct pharmacological utility but highlighting its role in forensic chemistry .
Research Findings and Functional Implications
- Tubulin Inhibitors (): Quinoline-substituted butanamides exhibit antiproliferative activity via tubulin binding, suggesting that the target compound’s 3-methylphenoxy group could be optimized for similar applications by introducing heteroaromatic rings .
- Ceramidase Inhibition (): Amide-based compounds with sulfonamide or ethanolamine substituents show inhibitory effects on acid/neutral ceramidases. The 4-aminophenyl group in the target compound may mimic these motifs, though its efficacy remains untested .
Biological Activity
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.35 g/mol. Its structure features an amine group, a phenoxy group, and a butanamide backbone, which contribute to its biological properties.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity, potentially influencing pathways related to inflammation and cancer.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
- Receptor Modulation : The compound may also interact with specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce the expression of inflammatory markers. For instance, it was observed to decrease IL-1β and IL-6 mRNA levels in macrophage models .
- Anticancer Properties : The compound's ability to modulate cell signaling pathways suggests potential use in cancer treatment. Further research is needed to elucidate its efficacy against specific cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide | Amino group at the meta position | Potentially different anti-inflammatory effects |
| N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide | Acetamide instead of butanamide | Investigated for analgesic effects |
Study 1: Anti-inflammatory Activity
A recent study synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using an LPS-induced inflammation model. The results indicated that certain derivatives significantly inhibited the expression of pro-inflammatory cytokines without exhibiting cytotoxicity .
Study 2: Anticancer Potential
Another investigation explored the anticancer potential of this compound on various cancer cell lines. The findings suggested that it could inhibit cell proliferation through modulation of apoptosis-related proteins. However, further studies are required to confirm these effects in vivo.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via amidation reactions. Starting materials typically include 4-aminophenol derivatives and 3-methylphenoxybutanoyl chloride. Key steps involve:
-
Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride to form acyl chloride).
-
Step 2 : Coupling with the amine group under controlled conditions (e.g., 0–5°C, inert atmosphere).
-
Optimization : Reaction time (6–12 hours), solvent choice (tetrahydrofuran or dichloromethane), and temperature (room temperature) significantly impact yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
- Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| THF, 24h, RT | 65 | 90 | |
| DCM, 12h, 0–5°C | 78 | 95 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, amide NH at δ 8.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 299.3 g/mol) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodology : Stability tests under ambient (25°C, 60% humidity) and accelerated (40°C, 75% humidity) conditions. Monitor degradation via HPLC every 30 days.
- Findings : Stable for ≥6 months at 25°C; degradation products (e.g., hydrolyzed amide) form at 40°C after 3 months .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity in SAR studies?
- Methodology : Synthesize analogs (e.g., fluorophenyl or methoxy variants) and compare bioactivity in enzyme inhibition assays.
- Key Findings :
-
3-Methylphenoxy Group : Enhances lipophilicity (logP = 2.8), improving membrane permeability .
-
Amino Group Position : Para-substitution (vs. meta) increases binding affinity (IC₅₀ = 12 μM vs. 45 μM) .
- Data Table :
| Analog | IC₅₀ (μM) | logP | Reference |
|---|---|---|---|
| 4-Aminophenyl (target) | 12 | 2.8 | |
| 5-Amino-2-fluorophenyl | 8 | 3.1 | |
| 3-Aminophenyl | 45 | 2.5 |
Q. What mechanisms underlie its interaction with biological targets (e.g., enzymes)?
- Methodology : Molecular docking and kinetic assays (e.g., surface plasmon resonance) to study binding.
- Findings :
- The 3-methylphenoxy group occupies a hydrophobic pocket in cyclooxygenase-2 (COX-2), while the amino group forms hydrogen bonds with Arg120 .
- Dose-dependent inhibition (Ki = 1.8 μM) suggests competitive binding .
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Methodology :
- Replicate Studies : Use ≥3 independent replicates to confirm trends.
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h).
- Control Compounds : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .
Q. What strategies enable derivatization of this compound for enhanced solubility or potency?
- Methodology :
- PEGylation : Attach polyethylene glycol chains to the amino group to improve aqueous solubility.
- Prodrug Design : Convert the amide to a ester (hydrolyzed in vivo) for better bioavailability .
Q. How can pharmacokinetic parameters (e.g., half-life) be profiled in preclinical models?
- Methodology :
- In Vitro : Microsomal stability assays (rat liver microsomes) to estimate metabolic clearance.
- In Vivo : Administer IV/orally to rodents; collect plasma samples for LC-MS/MS analysis.
- Key Parameters : t₁/₂ = 3.2h (rat), oral bioavailability = 22% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
